Benzene, 1,2-difluoro-4-[2-(trimethylsilyl)ethynyl]-
Overview
Description
Benzene, 1,2-difluoro-4-[2-(trimethylsilyl)ethynyl]-: is an organic compound characterized by the presence of a benzene ring substituted with two fluorine atoms and a trimethylsilyl-ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Sonogashira coupling reaction, which involves the reaction of 1,2-difluorobenzene with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,2-difluoro-4-[2-(trimethylsilyl)ethynyl]- can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other groups under appropriate conditions.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Often used in conjunction with palladium catalysts.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed: The products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted benzene derivatives, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
Chemistry: Benzene, 1,2-difluoro-4-[2-(trimethylsilyl)ethynyl]- is used in organic synthesis as a building block for more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine:
Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Benzene, 1,2-difluoro-4-[2-(trimethylsilyl)ethynyl]- exerts its effects would depend on the specific reaction or application. In coupling reactions, for example, the trimethylsilyl-ethynyl group acts as a nucleophile, participating in the formation of new carbon-carbon bonds through palladium-catalyzed mechanisms . The fluorine atoms can influence the electronic properties of the benzene ring, affecting reactivity and stability.
Comparison with Similar Compounds
Benzene, 1,4-difluoro-: Another difluorobenzene derivative with different substitution patterns.
1,4-Bis(trimethylsilyl)benzene: A compound with two trimethylsilyl groups on the benzene ring.
Uniqueness: Benzene, 1,2-difluoro-4-[2-(trimethylsilyl)ethynyl]- is unique due to the combination of fluorine atoms and a trimethylsilyl-ethynyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications.
Properties
IUPAC Name |
2-(3,4-difluorophenyl)ethynyl-trimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2Si/c1-14(2,3)7-6-9-4-5-10(12)11(13)8-9/h4-5,8H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYPQTJKROFKMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201232993 | |
Record name | 1,2-Difluoro-4-[2-(trimethylsilyl)ethynyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201232993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866683-38-7 | |
Record name | 1,2-Difluoro-4-[2-(trimethylsilyl)ethynyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866683-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Difluoro-4-[2-(trimethylsilyl)ethynyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201232993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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